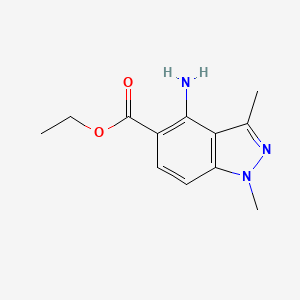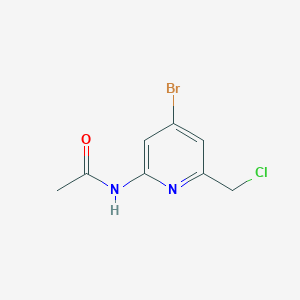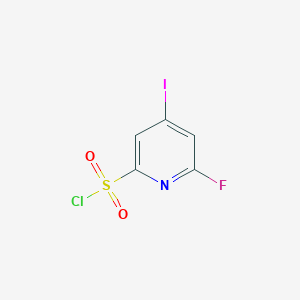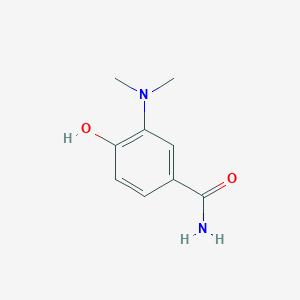
4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-6-naphthalen-2-yl-benzyl chloride and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce double bonds or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-piperidine hydrochloride
- 4-(2-Naphthyl)-piperidine hydrochloride
- 4-(2-Methoxybenzyl)-piperidine hydrochloride
Uniqueness
4-(2-Methoxy-6-naphthalen-2-YL-benzyl)-piperidine hydrochloride is unique due to its specific structural features, such as the presence of both methoxy and naphthyl groups. These features may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H26ClNO |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-[(2-methoxy-6-naphthalen-2-ylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-25-23-8-4-7-21(22(23)15-17-11-13-24-14-12-17)20-10-9-18-5-2-3-6-19(18)16-20;/h2-10,16-17,24H,11-15H2,1H3;1H |
InChI Key |
IKEWRICOQVQORO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CC2CCNCC2)C3=CC4=CC=CC=C4C=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)




![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)


![Ethyl [5-chloro-3-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847796.png)



